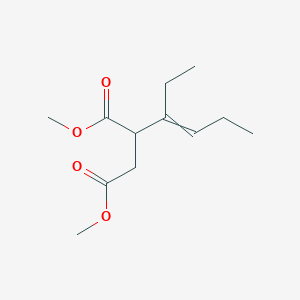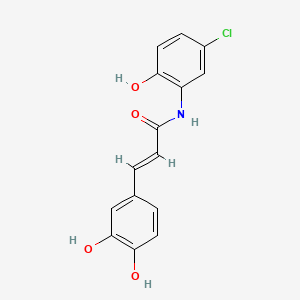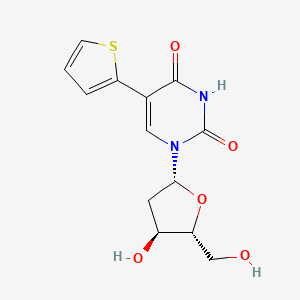
Heptadecyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C22H41NO3This compound is known for its applications in various fields, including food, cosmetics, medicine, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadecyl 5-oxo-L-prolinic acid.
Reduction: Formation of heptadecyl 5-hydroxy-L-prolinate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Heptadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, food additives, and other industrial products
Mécanisme D'action
The mechanism of action of Heptadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It is known to be hydrolyzed by enzymes such as 5-oxoprolinase, leading to the formation of L-glutamate. This process is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. The generated L-glutamate plays a crucial role in various metabolic pathways, including the glutathione metabolism .
Comparaison Avec Des Composés Similaires
Heptadecyl 5-oxo-L-prolinate can be compared with other similar compounds such as:
5-oxo-L-proline: The parent compound, which lacks the heptadecyl ester group.
5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.
Pyroglutamylglycine: A derivative of 5-oxo-L-proline with a glycine residue.
Pyroglutamylvaline: Another derivative with a valine residue
Propriétés
Numéro CAS |
37673-31-7 |
|---|---|
Formule moléculaire |
C22H41NO3 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
heptadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-22(25)20-17-18-21(24)23-20/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 |
Clé InChI |
MUQMLVOIALCMNZ-FQEVSTJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


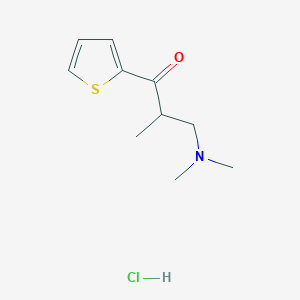


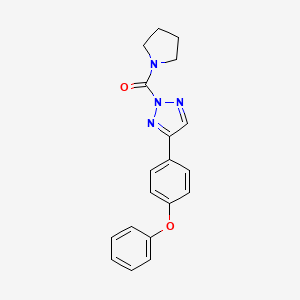
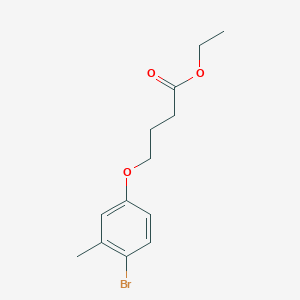
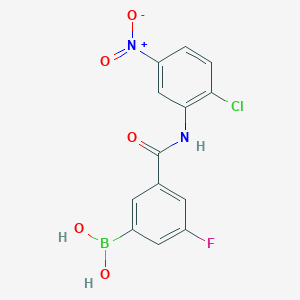
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)




